hCA XII-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

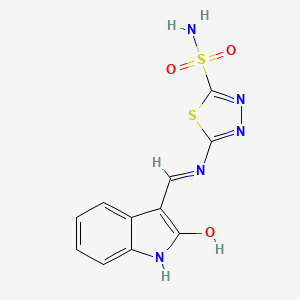

Molecular Formula |

C11H9N5O3S2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

5-[(E)-(2-hydroxy-1H-indol-3-yl)methylideneamino]-1,3,4-thiadiazole-2-sulfonamide |

InChI |

InChI=1S/C11H9N5O3S2/c12-21(18,19)11-16-15-10(20-11)13-5-7-6-3-1-2-4-8(6)14-9(7)17/h1-5,14,17H,(H2,12,18,19)/b13-5+ |

InChI Key |

KVPAZMAIDWONPC-WLRTZDKTSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)/C=N/C3=NN=C(S3)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=NN=C(S3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of hCA XII-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hCA XII-IN-6, a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental evaluation.

Core Mechanism of Action

This compound is a hybrid molecule designed to selectively inhibit the tumor-associated and inflammation-relevant carbonic anhydrase isoforms IX and XII, while also delivering hydrogen sulfide (H₂S). Its primary mechanism of action in the context of inflammatory conditions such as rheumatoid arthritis is the restoration of physiological pH in the acidic microenvironment of inflamed tissues.[1][2][3][4] By inhibiting hCA IX and XII, which are overexpressed in such conditions and contribute to extracellular acidification, this compound helps to alleviate the symptoms of inflammation.[1][2][3][4] Furthermore, the released H₂S acts as a gasotransmitter with known anti-inflammatory and cytoprotective effects, contributing to the overall therapeutic action.[1][2][3][4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound (referred to as compound 26 in the source literature) against a panel of human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydrase assay.[3][4] The inhibition constants (Kᵢ) are summarized in the table below.

| Isoform | Inhibition Constant (Kᵢ) [nM] |

| hCA I | >10000 |

| hCA II | 2950 |

| hCA IV | 4093 |

| hCA IX | 4.1 |

| hCA XII | 7.7 |

Data sourced from Bonardi et al., Journal of Medicinal Chemistry, 2022.[3][4]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of this compound against various human carbonic anhydrase isoforms.

Methodology: A stopped-flow spectrophotometric assay was employed to measure the inhibition of the CO₂ hydration reaction catalyzed by different hCA isoforms.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Stock solutions of this compound were prepared in DMSO.

-

Assay Buffer: Tris-HCl buffer (pH 7.5) was used as the assay buffer.

-

Procedure:

-

The enzyme and inhibitor were pre-incubated in the assay buffer for a defined period to allow for binding.

-

The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

-

The change in pH, resulting from the formation of bicarbonate and a proton, was monitored using a pH indicator (e.g., p-nitrophenol).

-

The initial rates of the catalyzed reaction were measured at various inhibitor concentrations.

-

The IC₅₀ values were determined by plotting the enzyme activity as a function of the inhibitor concentration.

-

The IC₅₀ values were then converted to Kᵢ values using the Cheng-Prusoff equation.[3][4]

-

In Vivo Anti-Hyperalgesic Action in a Rat Model of Arthritis

Objective: To evaluate the in vivo efficacy of this compound in reducing pain associated with arthritis.

Methodology: A rat model of monoarthritis was induced by intra-articular injection of a suspension of heat-killed Mycobacterium butyricum in the tibio-tarsal joint.

-

Animals: Male Sprague-Dawley rats were used.

-

Induction of Arthritis: A single intra-articular injection of M. butyricum was administered to the left hind paw.

-

Drug Administration: this compound was administered orally at different doses.

-

Pain Assessment: The anti-hyperalgesic effect was assessed using the paw pressure test. An increasing pressure was applied to the inflamed paw, and the pressure at which the rat withdrew its paw (pain threshold) was recorded.

-

Experimental Groups:

-

Control group (vehicle-treated)

-

This compound treated groups (various doses)

-

Positive control group (e.g., a known analgesic)

-

-

Data Analysis: The pain thresholds were measured at different time points after drug administration and compared between the different treatment groups.[1][2]

Visualizations

Signaling Pathway: Putative Mechanism in Rheumatoid Arthritis

Caption: Putative signaling pathway of this compound in rheumatoid arthritis.

Experimental Workflow: In Vivo Anti-Hyperalgesic Study

Caption: Workflow for the in vivo anti-hyperalgesic study of this compound.

References

The Discovery and Synthesis of hCA XII-IN-6: A Potent Carbonic Anhydrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

hCA XII-IN-6, also identified as compound 4d in its discovery literature, is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, demonstrating particular efficacy against the tumor-associated isoform hCA XII. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of its synthetic route, experimental workflow, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity.[2] The transmembrane isoforms, hCA IX and hCA XII, are overexpressed in a variety of solid tumors and are linked to tumor progression, metastasis, and resistance to therapy.[3][4] This overexpression is often induced by the hypoxic tumor microenvironment.[3] By regulating intra- and extracellular pH, hCA IX and hCA XII contribute to an acidic tumor microenvironment that favors cancer cell survival and proliferation while hindering the efficacy of certain chemotherapeutics.[3][4] Consequently, the development of selective inhibitors targeting these tumor-associated isoforms is a promising strategy in anticancer drug discovery.[3]

This compound has emerged from these efforts as a potent inhibitor of hCA XII. This guide details the scientific foundation of this compound.

Discovery and Physicochemical Properties

This compound was identified through a research initiative focused on designing and synthesizing novel 3-alkenyl-oxindole derivatives as potential carbonic anhydrase inhibitors with antiproliferative activities.[5] The rationale was based on the established anticancer properties of the oxindole scaffold and the proven efficacy of the sulfonamide group in targeting carbonic anhydrases.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (E)-3-((1-((4-(aminosulfonyl)phenyl)methyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl)benzoic acid | Inferred from structure |

| Synonym | Compound 4d | [5] |

| CAS Number | 3031666-31-3 | [6] |

| Molecular Formula | C23H18N2O5S | Inferred from structure |

| Molecular Weight | 446.47 g/mol | Inferred from structure |

Table 1: Physicochemical Properties of this compound.

Biological Activity

The inhibitory activity of this compound against several human carbonic anhydrase isoforms was evaluated using a stopped-flow CO2 hydrase assay. The results, presented as inhibition constants (Ki), are summarized in Table 2.

| hCA Isoform | Inhibition Constant (Ki) [nM] | Reference |

| hCA I | >10000 | [7] |

| hCA II | 115.4 | [7] |

| hCA IX | 6.8 | [7] |

| hCA XII | 84.2 | [8] |

Table 2: Inhibitory Activity of this compound against hCA Isoforms.

This compound demonstrates potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with a notable selectivity over the cytosolic isoforms hCA I and hCA II.[7]

Experimental Protocols

Synthesis of this compound (Compound 4d)

The synthesis of this compound is achieved through a multi-step process, as outlined in the discovery paper.[5] A detailed, representative protocol is provided below.

Step 1: Synthesis of 1-((4-(aminosulfonyl)phenyl)methyl)-2,3-dihydro-1H-indol-2-one (Intermediate 1)

To a solution of oxindole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Subsequently, 4-(chloromethyl)benzene-1-sulfonamide (1.1 equivalents) is added, and the reaction mixture is heated to 80°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield Intermediate 1.

Step 2: Synthesis of (E)-3-((1-((4-(aminosulfonyl)phenyl)methyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl)benzoic acid (this compound)

Intermediate 1 (1 equivalent) and 3-formylbenzoic acid (1.2 equivalents) are dissolved in a suitable solvent like ethanol. A catalytic amount of a base, such as piperidine, is added, and the reaction mixture is refluxed for 8 hours. Upon cooling, the precipitate formed is filtered, washed with cold ethanol, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Caption: Synthetic pathway for this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound is determined using a stopped-flow instrument to measure the CO2 hydration activity of the target hCA isoform.

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 10 mM HEPES-NaOH, pH 7.5, containing 20 mM NaClO4

-

Substrate Buffer: 10 mM HEPES-NaOH, pH 7.5, containing 100 mM NaClO4 and saturated with CO2

-

pH indicator (e.g., p-nitrophenol)

Procedure:

-

The enzyme and inhibitor solutions are pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow for complex formation.

-

The stopped-flow instrument is equilibrated to a constant temperature (e.g., 25°C).

-

Equal volumes of the enzyme/inhibitor solution and the CO2-saturated substrate buffer are rapidly mixed in the stopped-flow apparatus.

-

The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 leads to a decrease in pH.

-

The initial rates of the enzymatic reaction are calculated for a range of inhibitor concentrations.

-

The IC50 values are determined by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation.

References

- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

- 3. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Multifaceted Functions of hCA XII-IN-6: A Technical Guide for Researchers

An In-depth Examination of Two distinct Carbonic Anhydrase Inhibitors

This technical guide provides a comprehensive overview of two distinct molecules identified as hCA XII-IN-6, catering to researchers, scientists, and drug development professionals. The first, hCAIX/XII-IN-6, is a dual inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII) with potential applications in rheumatoid arthritis. The second, referred to as this compound (compound 4d), is a selective inhibitor of CA XII with demonstrated anti-proliferative activity, positioning it as a candidate for cancer research. This guide will delineate the function, experimental data, and methodologies associated with each compound, presenting a clear distinction between their profiles.

hCAIX/XII-IN-6: A Dual Inhibitor for Rheumatoid Arthritis

hCAIX/XII-IN-6 is an orally active, potent inhibitor of several human carbonic anhydrase isoforms. Its high affinity for the tumor-associated isoforms CA IX and CA XII, coupled with its effects in preclinical models of arthritis, suggests its potential as a therapeutic agent for inflammatory diseases.

Quantitative Data: Inhibitory Profile of hCAIX/XII-IN-6

The inhibitory activity of hCAIX/XII-IN-6 against various human carbonic anhydrase isoforms has been determined, with the inhibition constants (Ki) summarized in the table below. The data highlights the compound's strong affinity for hCA IX and hCA XII.

| Isoform | Ki (nM)[1] |

| hCA I | 6697 |

| hCA II | 2950 |

| hCA IV | 4093 |

| hCA IX | 4.1 |

| hCA XII | 7.7 |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

The inhibition of various hCA isoforms by hCAIX/XII-IN-6 was assessed using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Stock solutions of hCAIX/XII-IN-6 were prepared in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution (e.g., 10 mM HEPES, pH 7.5) was used.

-

Procedure: The enzyme was pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C). The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument. The change in pH, monitored by a pH indicator (e.g., phenol red), was recorded over time.

-

Data Analysis: The initial rates of the reaction were determined from the linear phase of the progress curves. Inhibition constants (Ki) were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vivo Adjuvant-Induced Arthritis Model:

The anti-hyperalgesic effects of hCAIX/XII-IN-6 were evaluated in a rat model of adjuvant-induced arthritis.[1]

-

Animal Model: Arthritis was induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw.

-

Drug Administration: hCAIX/XII-IN-6 was administered orally at various doses (e.g., 1, 10, and 30 mg/kg).

-

Pain Assessment: Pain sensitivity was measured using methods such as the paw pressure test or electronic von Frey to determine the paw withdrawal threshold.

-

Outcome: hCAIX/XII-IN-6 demonstrated a dose-dependent anti-hyperalgesic effect, reverting the pain state.[1]

Signaling Pathways and Mechanism of Action in Rheumatoid Arthritis

While the precise signaling pathway by which CA XII inhibition alleviates rheumatoid arthritis is still under investigation, the proposed mechanism involves the modulation of the inflammatory microenvironment. In rheumatoid arthritis, the synovial fluid becomes acidic due to inflammation. Carbonic anhydrases, particularly the membrane-bound isoforms like CA XII, contribute to pH regulation. By inhibiting CA XII, hCAIX/XII-IN-6 may help to normalize the pH of the synovial fluid, thereby reducing the activity of inflammatory cells and enzymes that contribute to joint destruction. This can impact downstream inflammatory signaling cascades, including those mediated by cytokines like TNF-α, IL-1β, and IL-6, which are central to the pathogenesis of rheumatoid arthritis.

This compound (compound 4d): A Selective Inhibitor for Cancer Research

This compound (compound 4d) is a potent and selective inhibitor of human carbonic anhydrase XII. Its ability to inhibit CA XII and its observed anti-proliferative effects in cancer cell lines make it a valuable tool for investigating the role of CA XII in cancer biology and for the development of novel anti-cancer therapeutics.

Quantitative Data: Inhibitory Profile of this compound (compound 4d)

| Isoform | Ki (nM) |

| hCA XII | 84.2 |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

A stopped-flow CO₂ hydration assay, similar to the one described for hCAIX/XII-IN-6, is the standard method to determine the Ki of this compound (compound 4d) against hCA XII.

Anti-proliferative Assay (MTT Assay):

The anti-proliferative activity of this compound (compound 4d) is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Culture: Cancer cell lines known to express hCA XII (e.g., breast cancer cell lines like MDA-MB-231) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (compound 4d) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action in Cancer

Carbonic anhydrase XII is frequently overexpressed in various cancers and is associated with poor prognosis. Its enzymatic activity contributes to the maintenance of an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of hCA XII by compounds like this compound (compound 4d) is thought to exert its anti-cancer effects through multiple mechanisms:

-

Reversal of Tumor Acidosis: By inhibiting the hydration of CO₂, hCA XII inhibitors can lead to an increase in the extracellular pH of the tumor microenvironment, making it less favorable for tumor cell survival and proliferation.

-

Modulation of Signaling Pathways: CA XII has been shown to influence intracellular signaling pathways. For instance, in breast cancer cells, knockdown of CA XII has been demonstrated to decrease invasion and migration by interfering with the p38 MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is involved in cellular responses to stress and can regulate processes like apoptosis, inflammation, and cell differentiation. Inhibition of CA XII may therefore lead to the downregulation of pro-survival and pro-metastatic signaling.

References

An In-depth Technical Guide to the Target Specificity and Selectivity of hCA XII-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of the carbonic anhydrase inhibitor, hCA XII-IN-6. The information presented herein is intended to support research and development efforts in the fields of oncology and inflammatory diseases by detailing the inhibitor's interaction with its primary target, human Carbonic Anhydrase XII (hCA XII), and its profile against other isoforms.

Executive Summary

This compound is an orally active and potent inhibitor of human Carbonic Anhydrase (hCA). It demonstrates high selectivity for the tumor-associated isoforms hCA XII and hCA IX over other ubiquitous isoforms such as hCA I and hCA II. This selectivity profile makes this compound a promising candidate for therapeutic development, particularly in contexts where the targeted inhibition of tumor-associated carbonic anhydrases is desired to modulate the tumor microenvironment's pH and impede cancer cell proliferation and invasion.

Target Specificity and Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) provide a measure of the inhibitor's potency, with lower values indicating stronger binding and inhibition.

Quantitative Inhibition Data

The table below summarizes the Ki values of this compound against key hCA isoforms. The data clearly illustrates the compound's potent inhibition of hCA XII and hCA IX, with significantly weaker activity against hCA I, II, and IV.

| Isoform | Inhibition Constant (Ki) in nM | Selectivity Ratio (Ki hCA I / Ki hCA XII) | Selectivity Ratio (Ki hCA II / Ki hCA XII) |

| hCA I | 6697 | 869.7 | - |

| hCA II | 2950 | - | 383.1 |

| hCA IV | 4093 | - | - |

| hCA IX | 4.1 | - | - |

| hCA XII | 7.7 | - | - |

Data sourced from MedChemExpress.[1][2][3]

The selectivity of this compound for hCA XII over the widespread cytosolic isoform hCA II is over 380-fold, and over hCA I is nearly 870-fold. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of off-target effects related to the inhibition of these physiologically important isoforms.[4] The compound shows comparable high potency against hCA IX, another transmembrane isoform strongly associated with hypoxic tumors.[1][2][3]

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity in real-time.

Stopped-Flow CO2 Hydrase Assay for Ki Determination

This protocol outlines the general methodology for determining the inhibition constants of a compound like this compound against various hCA isoforms.

Objective: To measure the inhibitory effect of this compound on the CO2 hydration activity of different hCA isoforms and to calculate the corresponding Ki values.

Materials:

-

Purified recombinant human Carbonic Anhydrase isoforms (I, II, IV, IX, XII)

-

This compound of known concentration, dissolved in a suitable solvent (e.g., DMSO)

-

Tris-sulfate buffer (e.g., 50 mM, pH 7.6) containing ZnCl2 (e.g., 0.1 mM)

-

CO2-saturated water (substrate)

-

pH indicator dye (e.g., phenol red or pyranine)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Prepare a stock solution of the specific hCA isoform to be tested in the same buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red).

-

Reaction Initiation:

-

One syringe of the stopped-flow apparatus is loaded with the enzyme solution and the pH indicator in buffer.

-

The second syringe is loaded with the CO2-saturated water (substrate) and varying concentrations of the inhibitor (this compound).

-

-

Data Acquisition: The two solutions are rapidly mixed, initiating the enzymatic reaction (CO2 + H2O ⇌ H+ + HCO3-). The change in pH due to proton production is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

-

Data Analysis:

-

The initial rates of the catalyzed reaction are determined from the slope of the absorbance change versus time.

-

The rates are measured for a range of substrate (CO2) and inhibitor concentrations.

-

The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition) using non-linear regression analysis.

-

Below is a graphical representation of the experimental workflow.

Signaling Pathways and Mechanism of Action

Carbonic Anhydrase XII is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[5] In many solid tumors, hypoxic (low oxygen) conditions lead to a metabolic shift towards glycolysis, resulting in the production and extrusion of acidic metabolites like lactic acid. This creates an acidic extracellular environment (tumor acidosis) and a relatively alkaline intracellular pH, which favors tumor cell proliferation, invasion, and resistance to therapy.[5][6]

CA XII, along with CA IX, is often overexpressed in response to hypoxia, regulated by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[7][8] By catalyzing the reversible hydration of extracellular CO2 to bicarbonate (HCO3-) and protons (H+), CA XII helps maintain the alkaline intracellular pH that is advantageous for cancer cells.[8][9]

Inhibitors like this compound, which are typically sulfonamide-based, target the zinc ion in the active site of the enzyme.[1] By blocking the catalytic activity of CA XII, these inhibitors disrupt the pH regulation mechanism, leading to intracellular acidification and a less favorable environment for tumor cell survival and growth.

The diagram below illustrates the role of CA XII in the tumor microenvironment and the impact of its inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of hCA XII-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent and selective human carbonic anhydrase (hCA) XII inhibitor, hCAIX/XII-IN-6. The content herein is based on the findings reported by Bonardi et al. in the Journal of Medicinal Chemistry, 2022.[1][2][3] This document details the quantitative inhibitory data, experimental protocols for synthesis and biological evaluation, and visual representations of the core concepts to facilitate further research and development in this area.

Core Compound: hCAIX/XII-IN-6 (Compound 26)

hCAIX/XII-IN-6, referred to as compound 26 in the primary literature, is a hybrid molecule designed to selectively inhibit the tumor-associated carbonic anhydrase isoforms IX and XII while also possessing a hydrogen sulfide (H₂S) releasing moiety.[1][2][3] This dual-action design is aimed at leveraging the therapeutic benefits of both CA inhibition and H₂S donation in pathological conditions such as arthritis and cancer.

Chemical Structure:

Caption: Chemical structure of hCAIX/XII-IN-6 (Compound 26).

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of hCAIX/XII-IN-6 and its analogs against a panel of human carbonic anhydrase isoforms (hCA I, II, IV, IX, and XII) was determined using a stopped-flow CO₂ hydrase assay. The key findings from the structure-activity relationship study are summarized in the table below. The core scaffold consists of a benzenesulfonamide moiety, which is essential for zinc binding in the active site of the carbonic anhydrases, linked to a variable tail.

| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 19 | -H | 105.7 | 4.2 | 87.3 | 25.4 | 35.8 |

| 20 | -CH₃ | 128.4 | 6.8 | 95.1 | 18.6 | 29.4 |

| 21 | -C₂H₅ | 254.3 | 8.1 | 102.6 | 15.2 | 22.7 |

| 22 | -n-C₃H₇ | 875.1 | 25.7 | 158.4 | 9.8 | 15.3 |

| 23 | -n-C₄H₉ | >10000 | 89.4 | 245.1 | 7.5 | 11.2 |

| 24 | -CH₂-Ph | >10000 | 154.7 | 489.2 | 6.1 | 9.8 |

| 25 | -(CH₂)₂-Ph | >10000 | 854.1 | 874.3 | 5.2 | 8.5 |

| 26 (hCAIX/XII-IN-6) | -(CH₂)₃-Ph | 6697 | 2950 | 4093 | 4.1 | 7.7 |

| 29 | -(CH₂)₂-Ph (with H₂S donor) | >10000 | 1854 | 2054 | 3.5 | 6.9 |

| 30 | -(CH₂)₃-Ph (with H₂S donor) | >10000 | 2541 | 3158 | 2.9 | 5.8 |

| 31 | -(CH₂)₄-Ph (with H₂S donor) | >10000 | 1724 | 2841 | 2.4 | 8.0 |

Key SAR Insights:

-

Benzenesulfonamide Core: This zinc-binding group is crucial for the inhibitory activity across all isoforms.

-

Alkyl Chain Length: Increasing the length of the alkyl chain in the tail generally leads to decreased affinity for the cytosolic isoforms hCA I and II, and for the membrane-associated hCA IV. Conversely, a longer alkyl chain enhances the inhibitory potency against the tumor-associated isoforms hCA IX and XII.

-

Aromatic Terminus: The presence of a terminal phenyl group on the alkyl chain contributes significantly to the high affinity for hCA IX and XII.

-

H₂S Donor Moiety: The addition of the 1,2-dithiole-3-thione moiety as an H₂S donor (compounds 29-31) further enhances the selectivity and potency for hCA IX and XII, while drastically reducing inhibition of the off-target isoforms.

-

Selectivity: hCAIX/XII-IN-6 (compound 26) and its H₂S-donating counterparts (29-31) exhibit remarkable selectivity for hCA IX and XII over hCA I, II, and IV.

Experimental Protocols

General Synthesis of hCAIX/XII-IN-6 and Analogs

The synthesis of hCAIX/XII-IN-6 and related compounds involves a multi-step process. The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for hCAIX/XII-IN-6 and its analogs.

Detailed Protocol for hCAIX/XII-IN-6 (Compound 26):

The synthesis of compound 26 starts from commercially available materials and proceeds through standard organic chemistry transformations. The key step involves an amide coupling reaction between a carboxylic acid derivative of the H₂S donor moiety and the amino group of the sulfonamide-containing fragment.

-

Synthesis of the Sulfonamide Moiety: The benzenesulfonamide core with the propyl-phenyl tail is synthesized through a series of reactions including Friedel-Crafts acylation, reduction, and subsequent functional group manipulations to introduce the reactive amine or carboxylic acid for coupling.

-

Synthesis of the H₂S Donor Moiety: The 1,2-dithiole-3-thione core bearing a carboxylic acid is prepared separately.

-

Coupling Reaction: The two fragments are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).

-

Purification: The final compound is purified by column chromatography on silica gel followed by recrystallization or preparative HPLC to yield the pure product.

Characterization of the final compounds is typically performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds is determined by a stopped-flow CO₂ hydrase assay.[1][2][3] This method measures the enzyme-catalyzed hydration of carbon dioxide.

Caption: Workflow for the stopped-flow CO₂ hydrase inhibition assay.

Detailed Protocol:

-

Enzyme and Reagents: Recombinant human CA isoforms are used. A buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4) containing a pH indicator (e.g., phenol red) is prepared. The substrate is CO₂-saturated water.

-

Assay Procedure: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C). The enzyme-inhibitor solution is then rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the CO₂ hydration reaction.

-

Data Analysis: The initial rates of the reaction are determined for a range of inhibitor concentrations. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are calculated by fitting the data to a dose-response curve.

-

Ki Determination: The inhibition constants (Ki) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Signaling Pathways and Logical Relationships

The therapeutic rationale for inhibiting hCA XII is based on its role in pH regulation in pathological states, particularly in cancer and inflammation.

Caption: Logical relationship of hCA XII inhibition by hCAIX/XII-IN-6.

In hypoxic tumors and inflamed tissues, the upregulation of hCA XII leads to an acidic extracellular microenvironment and an alkaline intracellular environment, which promotes cancer cell survival and proliferation, and contributes to inflammatory pain. By selectively inhibiting hCA XII, hCAIX/XII-IN-6 disrupts this pH dysregulation, leading to a therapeutic effect. The co-delivery of H₂S from the inhibitor molecule is intended to provide additional anti-inflammatory and pro-apoptotic effects.

This guide provides a comprehensive overview of the structure-activity relationship of hCAIX/XII-IN-6 and its analogs. The detailed data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of carbonic anhydrase inhibitors and drug development.

References

- 1. Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Role of Carbonic Anhydrase XII in Tumor pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Carbonic Anhydrase XII (CA XII) in the regulation of pH in the tumor microenvironment. CA XII, a transmembrane zinc metalloenzyme, is increasingly recognized for its contribution to cancer progression, metastasis, and chemoresistance. This document provides a comprehensive overview of its mechanism of action, quantitative expression data across various cancers, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways and experimental workflows.

Core Concepts: CA XII and the Tumor Microenvironment

Solid tumors are characterized by a dysregulated pH gradient, with a relatively alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This "reversed" pH gradient is a consequence of the high metabolic rate of cancer cells, which rely heavily on glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of acidic metabolites such as lactic acid. To survive and proliferate in this acidic milieu, cancer cells have evolved sophisticated mechanisms to extrude protons and maintain a favorable pHi.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). CA XII, along with the closely related CA IX, is a key player in this process within the tumor microenvironment. As a transmembrane protein with its catalytic domain facing the extracellular space, CA XII contributes to the acidification of the tumor exterior by converting metabolically produced CO₂ into protons and bicarbonate ions. This activity not only facilitates tumor invasion and metastasis by promoting the degradation of the extracellular matrix but also contributes to the development of chemoresistance.

Mechanism of Action of CA XII in Tumor pH Regulation

Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the transcription of a battery of genes that promote adaptation to low oxygen levels, including CA12.

The increased expression of CA XII on the cancer cell surface leads to an enhanced catalytic conversion of CO₂ to H⁺ and HCO₃⁻ in the extracellular space. The resulting protons contribute to the acidic pHe, while the bicarbonate ions can be transported back into the cell by various transporters, such as the Na⁺/HCO₃⁻ cotransporter (NBC), to buffer the intracellular environment and maintain an alkaline pHi. This process is crucial for the activity of many intracellular enzymes and for preventing apoptosis.

Furthermore, CA XII has been shown to physically interact with and modulate the activity of the drug efflux pump P-glycoprotein (Pgp), a key mediator of multidrug resistance. By maintaining an optimal local pH environment for Pgp function, CA XII enhances its ability to expel chemotherapeutic agents from the cancer cell.[1]

Quantitative Data on CA XII Expression in Cancer

The expression of CA XII is significantly upregulated in a wide range of human cancers compared to normal tissues. This overexpression often correlates with tumor grade, stage, and patient prognosis. The following tables summarize quantitative data on CA XII mRNA and protein expression in various cancer types.

Table 1: CA XII mRNA Expression in Human Cancers (TCGA Data)

| Cancer Type | Tumor Tissue (Median TPM) | Normal Tissue (Median TPM) | Fold Change (Tumor vs. Normal) |

| Breast Invasive Carcinoma (BRCA) | 45.8 | 5.2 | ~8.8 |

| Kidney Renal Clear Cell Carcinoma (KIRC) | 120.5 | 25.1 | ~4.8 |

| Lung Adenocarcinoma (LUAD) | 28.3 | 2.9 | ~9.8 |

| Lung Squamous Cell Carcinoma (LUSC) | 55.6 | 1.8 | ~30.9 |

| Ovarian Serous Cystadenocarcinoma (OV) | 15.2 | 1.5 | ~10.1 |

| Stomach Adenocarcinoma (STAD) | 22.1 | 3.7 | ~6.0 |

| Uterine Corpus Endometrial Carcinoma (UCEC) | 38.9 | 4.1 | ~9.5 |

| Head and Neck Squamous Cell Carcinoma (HNSC) | 18.7 | 2.3 | ~8.1 |

| Bladder Urothelial Carcinoma (BLCA) | 21.4 | 3.1 | ~6.9 |

| Colon Adenocarcinoma (COAD) | 60.3 | 15.2 | ~4.0 |

Data is illustrative and compiled from publicly available datasets such as The Cancer Genome Atlas (TCGA). TPM (Transcripts Per Million) is a measure of mRNA expression.

Table 2: CA XII Protein Expression in Human Cancers (Immunohistochemistry)

| Cancer Type | Percentage of Positive Cases | Predominant Staining Intensity | Correlation with Clinicopathological Parameters |

| Ovarian Carcinoma | >80% | Moderate to Strong | Higher expression associated with higher tumor grade.[2] |

| Cervical Cancer | ~40% (invasive) | Variable | Lack of expression associated with poorly differentiated histology.[3] |

| Hepatocellular Carcinoma | High | Moderate to Strong | High expression associated with larger tumor size and higher pathological grade.[4][5] |

| Brain Tumors (Gliomas) | High | Moderate to Strong | Stronger staining associated with more aggressive tumors.[6] |

| Non-Small Cell Lung Cancer | ~19% | Variable | High expression correlated with better overall survival. |

| Colorectal Cancer | High | Moderate to Strong | Increased expression with higher grade of dysplasia.[7] |

| Renal Cell Carcinoma | High | Moderate to Strong | Expression correlates with histological grade.[7] |

This table summarizes findings from various immunohistochemical studies. The percentage of positive cases and staining intensity can vary between studies and subtypes of cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CA XII in tumor pH regulation.

Measurement of Intracellular pH (pHi) using BCECF-AM

Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

-

Dye Loading:

-

Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

-

Dilute the stock solution to a final concentration of 2-5 µM in a serum-free medium or a suitable buffer (e.g., HEPES-buffered saline).

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Incubate the cells with the BCECF-AM loading solution for 20-30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with the loading buffer to remove extracellular dye.

-

Fluorescence Measurement:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at ~490 nm (pH-sensitive wavelength) and ~440 nm (pH-insensitive isosbestic point).

-

Collect the emission fluorescence at ~535 nm.

-

The ratio of the fluorescence intensities (F490/F440) is calculated for each cell or region of interest.

-

-

Calibration:

-

To convert the fluorescence ratio to pHi values, a calibration curve must be generated.

-

Treat the loaded cells with a high-potassium buffer containing the proton ionophore nigericin (10 µM).

-

Sequentially perfuse the cells with calibration buffers of known pH values (e.g., ranging from 6.0 to 8.0).

-

Measure the fluorescence ratio at each pH and plot the ratio against the known pH values to generate a calibration curve.

-

-

Data Analysis: Use the calibration curve to convert the experimental fluorescence ratios of the cells to pHi values.

Measurement of Extracellular pH (pHe) using pH-Sensitive Microelectrodes

Principle: pH-sensitive glass microelectrodes provide a direct and accurate method for measuring pHe in the immediate vicinity of cultured cells or within solid tumors in vivo.

Protocol:

-

Microelectrode Preparation and Calibration:

-

Use commercially available or custom-made pH-sensitive glass microelectrodes with a tip diameter of 10-20 µm.

-

Calibrate the microelectrode immediately before use with standard pH buffers (e.g., pH 6.0, 7.0, and 7.4) at 37°C. A linear response with a slope of approximately -58 mV/pH unit is expected.

-

-

In Vitro pHe Measurement:

-

Place the cell culture dish on the heated stage of an inverted microscope.

-

Using a micromanipulator, carefully position the tip of the pH microelectrode as close as possible to the cell monolayer without damaging the cells.

-

Allow the reading to stabilize and record the potential.

-

Convert the measured potential to a pH value using the calibration curve.

-

-

In Vivo pHe Measurement (Tumor Xenografts):

-

Anesthetize the tumor-bearing animal and maintain its body temperature.

-

Carefully expose the tumor and secure it.

-

Using a micromanipulator, gently insert the pH microelectrode into the tumor tissue to the desired depth.

-

Record the stable potential and convert it to a pH value.

-

Multiple measurements at different locations within the tumor can be taken to assess pH heterogeneity.

-

Carbonic Anhydrase Activity Assay (Stopped-Flow Spectrophotometry)

Principle: This method measures the catalytic rate of CO₂ hydration by monitoring the pH change of a buffer solution using a pH indicator. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of reactants.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES or TRIS buffer containing a pH indicator (e.g., 0.2 mM 4-nitrophenol) at a pH where the indicator shows a significant color change (e.g., pH 7.5).

-

Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.

-

Enzyme Solution: Purified CA XII or cell lysates containing CA XII, diluted in the assay buffer.

-

-

Stopped-Flow Measurement:

-

Load the enzyme solution into one syringe of the stopped-flow apparatus and the CO₂-saturated water into the other.

-

Rapidly mix the two solutions in the observation cell.

-

Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 400 nm for 4-nitrophenol). The hydration of CO₂ produces protons, causing a decrease in pH and a change in the indicator's absorbance.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

The enzymatic activity is calculated by subtracting the uncatalyzed rate (measured in the absence of the enzyme) from the catalyzed rate.

-

One Wilbur-Anderson Unit (WAU) is defined as (T₀ - T) / T, where T₀ is the time for the pH to drop from the initial pH to the final pH in the uncatalyzed reaction, and T is the time for the same pH change in the presence of the enzyme.

-

Co-Immunoprecipitation (Co-IP) of CA XII and P-glycoprotein (Pgp)

Principle: Co-IP is used to determine if two proteins interact in a cellular context. An antibody against a "bait" protein (e.g., CA XII) is used to pull down the bait protein and any interacting "prey" proteins (e.g., Pgp) from a cell lysate.

Protocol:

-

Cell Lysis:

-

Harvest cells expressing both CA XII and Pgp.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding of proteins to the beads.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for CA XII (the bait protein) overnight at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with a non-specific IgG antibody of the same isotype.

-

-

Capture of Immune Complexes:

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against Pgp (the prey protein) to detect its presence in the CA XII immunoprecipitate.

-

Also, probe a separate blot with the anti-CA XII antibody to confirm the successful pulldown of the bait protein.

-

In Vivo Tumor Xenograft Study

Principle: This model is used to evaluate the effect of CA XII inhibition on tumor growth and chemoresistance in a living organism.

Protocol:

-

Cell Line and Animal Model:

-

Use a cancer cell line that overexpresses CA XII.

-

Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Monitor the mice regularly for tumor formation.

-

-

Treatment Groups:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups, which may include:

-

Vehicle control

-

Chemotherapeutic agent alone

-

CA XII inhibitor alone

-

Combination of the chemotherapeutic agent and the CA XII inhibitor

-

-

-

Drug Administration:

-

Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

-

-

Endpoint and Analysis:

-

At the end of the study (when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CA XII expression, analysis of apoptosis markers).

-

Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the CA XII inhibitor.

-

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway Leading to CA XII Expression

Caption: HIF-1α signaling pathway under hypoxic conditions leading to the expression of CA XII.

Experimental Workflow for Investigating CA XII's Role in Tumor pH Regulation

Caption: A comprehensive experimental workflow for studying the role of CA XII in tumor pH regulation.

Conclusion and Future Directions

The evidence strongly indicates that CA XII plays a pivotal role in regulating the tumor microenvironment's pH, thereby promoting cancer cell survival, invasion, and resistance to therapy. Its upregulation in a multitude of cancers and its association with poor clinical outcomes underscore its significance as a promising therapeutic target. The development of specific CA XII inhibitors, either as standalone therapies or in combination with existing chemotherapeutic agents, holds great potential for improving cancer treatment.

Future research should focus on further elucidating the complex interplay between CA XII and other pH-regulating proteins, as well as its role in modulating the immune response within the tumor microenvironment. Moreover, the development of more potent and selective CA XII inhibitors and their evaluation in clinical trials are crucial next steps in translating our understanding of CA XII's function into tangible benefits for cancer patients. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this important field of cancer biology.

References

- 1. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors [mdpi.com]

- 7. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Potent hCA XII Inhibitor, hCA XII-IN-6: A Technical Guide to its Role in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound hCA XII-IN-6, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII), and its implications for cancer therapy. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in the mechanism of action of hCA XII inhibitors.

Introduction to hCA XII and its Role in Cancer

Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a critical role in regulating pH in various tissues. In the context of cancer, hCA XII is frequently overexpressed in a variety of solid tumors, including breast, lung, colon, and glioblastoma. Its enzymatic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment. This acidic milieu promotes tumor progression, invasion, metastasis, and resistance to therapy. Consequently, the inhibition of hCA XII has emerged as a promising strategy for the development of novel anticancer agents.

This compound: A Potent Coumarin-Based Inhibitor

This compound, also identified in the scientific literature as compound 5i , is a coumarin-linked 1,2,3-triazole that has demonstrated potent and selective inhibitory activity against hCA XII.[1]

Quantitative Data for this compound and Related Compounds

| Compound | Target | Ki (nM) | Reference |

| This compound (5i) | hCA XII | 84.2 | [1] |

| This compound (5i) | hCA I | >10000 | [1] |

| This compound (5i) | hCA II | >10000 | [1] |

| This compound (5i) | hCA IX | 485.3 | [1] |

| Acetazolamide (Standard) | hCA XII | 5.7 |

| Coumarin-Triazole Hybrid | Cell Line | IC50 (µM) | Reference |

| LaSOM 186 | MCF7 | 2.66 | [2] |

| LaSOM 190 | MCF7 | > LaSOM 186 | [2] |

| LaSOM 185 | MCF7 | > LaSOM 190 | [2] |

| LaSOM 180 | MCF7 | < 10.08 | [2] |

| Cisplatin (Reference) | MCF7 | 45.33 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the evaluation of hCA XII inhibitors like this compound.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The hydration reaction causes a pH change, which is monitored by a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

Protocol:

-

Reagents and Buffers:

-

HEPES buffer (pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

CO2-saturated water

-

Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

-

Procedure:

-

The enzyme and inhibitor are pre-incubated at room temperature.

-

The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rates of the reaction are calculated.

-

IC50 values are determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Culture:

-

Cancer cell lines of interest are cultured in appropriate media and conditions.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Mechanism of Action

The inhibition of hCA XII by compounds like this compound is expected to counteract the acidification of the tumor microenvironment. This can, in turn, affect several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.

Regulation of Tumor pH and Proliferation

The primary mechanism of action of hCA XII inhibitors is the restoration of a more neutral pH in the tumor microenvironment. This can directly inhibit the activity of pH-sensitive proteases involved in invasion and metastasis and can also impact cancer cell metabolism and signaling.

Caption: Inhibition of hCA XII by this compound blocks proton efflux, leading to a less acidic tumor microenvironment and reduced cancer cell proliferation.

Potential Impact on NF-κB Signaling and Apoptosis

Emerging evidence suggests a link between hCA XII activity and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Inhibition of hCA XII may indirectly modulate NF-κB activity, potentially leading to the induction of apoptosis in cancer cells.

References

Preliminary In Vivo Studies of hCA XII-IN-6: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the preliminary in vivo evaluation of hCA XII-IN-6, a potent and orally active inhibitor of human carbonic anhydrase XII (hCA XII). Carbonic anhydrase XII is a transmembrane enzyme implicated in pH regulation, tumor progression, and chemoresistance, making it a compelling target for oncology drug development. This document summarizes the available preclinical data on this compound and related molecules, outlines detailed experimental protocols for its in vivo characterization, and presents relevant signaling pathways. The intended audience for this guide includes researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] The membrane-bound isoform, hCA XII, is overexpressed in various solid tumors and is associated with poor prognosis.[2][3] Its role in maintaining pH homeostasis in the tumor microenvironment contributes to cancer cell proliferation, invasion, and resistance to chemotherapy.[4][5] this compound has emerged as a promising small molecule inhibitor of hCA XII. This guide details the foundational in vivo studies necessary to evaluate its therapeutic potential.

This compound Compound Profile

This compound is an orally bioavailable inhibitor with high affinity for hCA XII.[6][7] It also exhibits potent inhibition of hCA IX, another tumor-associated isoform, suggesting a potential dual-targeting mechanism.[6][7]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory constants (Ki) of this compound against various human carbonic anhydrase isoforms.

| Isoform | Ki (nM) | Reference |

| hCA I | 6697 | [6][7] |

| hCA II | 2950 | [6][7] |

| hCA IV | 4093 | [6][7] |

| hCA IX | 4.1 | [6][7] |

| hCA XII | 7.7 | [6][7] |

| hCA XII | 84.2 | [8] |

Note: A discrepancy in the reported Ki for hCA XII exists in the literature.

In Vivo Efficacy Studies

While specific in vivo oncology data for this compound is not yet publicly available, a study in a rat model of rheumatoid arthritis has demonstrated its oral activity. Oral administration of this compound at doses of 1, 10, and 30 mg/kg resulted in a complete reversal of the pain state, indicating good bioavailability and in vivo target engagement.[6]

Based on the established role of hCA XII in cancer, the following experimental protocols are proposed for evaluating the anti-tumor efficacy of this compound in vivo.

Experimental Protocols

3.1. Xenograft Mouse Model of Breast Cancer

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma), known to express hCA XII.

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

-

Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

Dosing Regimen:

-

Vehicle control (e.g., 0.5% methylcellulose in water) administered orally, once daily.

-

This compound administered orally at three dose levels (e.g., 10, 30, and 100 mg/kg), once daily.

-

Positive control (e.g., a standard-of-care chemotherapy agent) administered as per established protocols.

-

-

Endpoint Analysis:

-

Measure tumor volume with calipers twice weekly.

-

Record body weight twice weekly as a measure of toxicity.

-

At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

3.2. Syngeneic Mouse Model for Immunomodulatory Effects

-

Cell Line: 4T1 (murine breast carcinoma), implanted in immunocompetent BALB/c mice.

-

Protocol: Follow the general procedure as outlined in 3.1.

-

Additional Endpoints:

-

At study termination, collect tumors and spleens for flow cytometric analysis of immune cell populations (e.g., T cells, myeloid-derived suppressor cells, tumor-associated macrophages).

-

Analyze cytokine levels in tumor lysates or plasma.

-

Signaling Pathways and Mechanism of Action

hCA XII inhibition is hypothesized to exert its anti-tumor effects through multiple mechanisms. These include the disruption of pH regulation in the tumor microenvironment and modulation of key signaling pathways.

Mandatory Visualizations

Caption: hCA XII signaling pathways in cancer.

Caption: Proposed workflow for in vivo efficacy studies.

Pharmacokinetics and Pharmacodynamics

A crucial aspect of in vivo evaluation is understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Experimental Protocols

5.1. Pharmacokinetic Study

-

Animals: Male and female BALB/c mice (or other appropriate strain).

-

Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg).

-

Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

-

Parameters to Determine: Cmax, Tmax, AUC, half-life, and oral bioavailability.

5.2. Pharmacodynamic Study

-

Model: Use the tumor-bearing mice from the efficacy study (Section 3.1).

-

Sample Collection: Collect tumor tissue and blood at various times after the final dose.

-

Analysis:

-

Measure CA activity in tumor lysates using a stopped-flow CO2 hydration assay to confirm target engagement.

-

Assess downstream biomarkers of hCA XII activity, such as extracellular and intracellular pH, using specialized probes.

-

Evaluate changes in the expression of genes regulated by pathways like NF-κB.[2]

-

Conclusion

This compound is a potent, orally active inhibitor of hCA XII and hCA IX with demonstrated in vivo activity. Its potential as an anti-cancer agent is supported by the critical role of these CA isoforms in tumor biology. The experimental protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of this compound, which will be essential for its progression towards clinical development. Future studies should focus on elucidating its efficacy in various cancer models, its combination potential with standard-of-care therapies, and its detailed safety profile.

References

- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics of hCA XII-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA XII-IN-6, also referred to as compound 26 in key literature, is a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[1][2] These isoforms are transmembrane enzymes overexpressed in many solid tumors and are implicated in the regulation of tumor pH, proliferation, and metastasis.[1][2] Furthermore, their involvement in inflammatory conditions such as arthritis has been a subject of investigation.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental protocols for this compound, based on the primary research conducted by Bonardi et al. (2022).

Quantitative Data Summary

While classical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not available in the primary literature, the in vivo efficacy studies provide valuable insights into the time-course of its pharmacological action. The following tables summarize the key in vitro inhibitory activity and the design of the in vivo study.

In Vitro Inhibitory Activity of this compound (Compound 26) against various hCA isoforms

| hCA Isoform | Ki (nM) |

| hCA I | >10000 |

| hCA II | 2950 |

| hCA IV | 4093 |

| hCA IX | 4.1 |

| hCA XII | 7.7 |

| Data sourced from Bonardi et al., 2022. |

In Vivo Study Design for this compound in a Rat Model of Arthritis

| Parameter | Description |

| Animal Model | Male Sprague-Dawley rats with adjuvant-induced arthritis |

| Drug | This compound (Compound 26) |

| Doses | 1, 10, and 30 mg/kg |

| Administration Route | Oral (p.o.) |

| Vehicle | 1% carboxymethylcellulose (CMC) |

| Primary Endpoint | Assessment of pain relief using the paw-pressure test and incapacitance test |

| Time Points for Assessment | Pre-treatment (baseline), and 15, 30, 45, and 60 minutes post-administration |

| Data sourced from Bonardi et al., 2022.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay.

-

Enzyme and Inhibitor Preparation: Recombinant hCA isoforms were purified. Stock solutions of this compound were prepared in DMSO.

-

Assay Buffer: The assay was performed in a buffer solution (e.g., 10 mM HEPES, pH 7.5).

-

Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the buffer containing the hCA enzyme and the inhibitor. The subsequent pH change, monitored by a pH indicator (e.g., p-nitrophenol), is followed over time using a stopped-flow spectrophotometer.

-

Data Analysis: The initial rates of the reaction were recorded at various inhibitor concentrations. The IC₅₀ values were determined by plotting the enzyme activity against the inhibitor concentration. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Antihyperalgesic Activity in a Rat Model of Arthritis

The in vivo efficacy of this compound was evaluated in a well-established rat model of adjuvant-induced arthritis.[1][2]

-

Induction of Arthritis: Arthritis was induced by a single subcutaneous injection of Freund's complete adjuvant into the plantar surface of the right hind paw of male Sprague-Dawley rats.

-

Drug Administration: Fourteen days after adjuvant injection, when arthritis was fully developed, this compound was administered orally at doses of 1, 10, and 30 mg/kg. The compound was suspended in 1% carboxymethylcellulose.

-

Pain Assessment:

-

Paw-Pressure Test: A mechanical stimulus was applied to the inflamed paw, and the pressure required to elicit a withdrawal reflex was measured. An increase in the paw withdrawal threshold indicates an analgesic effect.

-

Incapacitance Test: The weight distribution between the inflamed and non-inflamed hind paws was measured. A more even weight distribution indicates a reduction in pain.

-

-

Time Course: Measurements were taken before drug administration (baseline) and at 15, 30, 45, and 60 minutes after administration to evaluate the onset and duration of the analgesic effect.[1][2] The peak of efficacy was observed between 30 and 45 minutes post-administration.[1]

Visualizations

Signaling Pathway of Carbonic Anhydrase IX/XII in the Tumor Microenvironment

Caption: Role of hCA IX/XII in the tumor microenvironment and the point of intervention for this compound.

Experimental Workflow for a Hypothetical Pharmacokinetic Study of this compound

Caption: A proposed workflow for conducting a pharmacokinetic study of this compound in a rodent model.

References

hCA XII-IN-6: A Novel Dual-Action Therapeutic Agent for Inflammatory and Neoplastic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

hCA XII-IN-6, also documented as hCAIX/XII-IN-6 and referred to as compound 26 in its primary publication, is a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[1] This molecule is a novel hybrid agent that combines the selective inhibition of tumor-associated and inflammation-related carbonic anhydrases with the controlled release of hydrogen sulfide (H₂S), a gaseous signaling molecule with known anti-inflammatory properties.[2] Its dual mechanism of action—reversing pathological acidosis in the tissue microenvironment and delivering an anti-inflammatory payload—positions it as a promising therapeutic candidate for conditions such as rheumatoid arthritis and cancer. This document provides a comprehensive technical overview of its mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound is a potent, orally active inhibitor of carbonic anhydrases.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

The transmembrane isoforms hCA IX and hCA XII are significantly upregulated in various solid tumors and inflamed tissues.[3] In these pathological environments, their catalytic activity contributes to extracellular acidosis, a hallmark of the tumor microenvironment and inflamed synovial fluid.[2] This acidic environment promotes tumor invasion, metastasis, chemoresistance, and chronic inflammation.[3]

The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of hCA IX and hCA XII. By blocking this enzymatic function, the agent is hypothesized to:

-

Normalize Extracellular pH: Inhibit the production of protons, thereby increasing the pH of the acidic tumor or synovial microenvironment. This can suppress cancer cell invasion and reduce inflammatory signaling.[2]

-

Induce H₂S Release: The molecule is designed as a hybrid derivative that releases hydrogen sulfide, which exerts independent anti-inflammatory and cytoprotective effects.[2]

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified against several key human carbonic anhydrase isoforms. The data clearly demonstrates high selectivity for the target isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.

Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) [nM] | Selectivity over hCA I | Selectivity over hCA II |

| hCA I | 6697 | - | - |

| hCA II | 2950 | ~2.3x | - |

| hCA IV | 4093 | ~1.6x | ~0.7x |

| hCA IX | 4.1 | ~1633x | ~720x |

| hCA XII | 7.7 | ~869x | ~383x |

| Data sourced from Bonardi et al., Journal of Medicinal Chemistry, 2022 and MedChemExpress.[1][2] |

Table 2: In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis

| Compound | Dose (mg/kg, oral) | Effect on Pain State | Time to Peak Effect |

| This compound | 1, 10, 30 | Dose-dependent reduction in spontaneous pain and hyperalgesia | 30 - 45 minutes |

| This compound | Not specified | Complete reversion of the pain state | 45 minutes |

| Data from in vivo studies demonstrates that oral administration of this compound leads to a significant and rapid anti-hyperalgesic effect.[1][2] |

Key Signaling Pathways

The therapeutic effects of this compound are mediated through its influence on key signaling pathways involved in cancer progression and inflammation. The primary trigger is the modulation of extracellular pH, which has profound effects on downstream cellular signaling.

Cancer: Inhibition of Invasion and Migration